2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-methoxy-3-methylsulfanylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVUZBLLZEUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)SC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride, with the molecular formula C₁₀H₁₄ClNO₂S and a molecular weight of 247.74 g/mol, is a compound that has garnered interest in various biological research fields due to its unique structural features. The presence of amino, methoxy, and methylsulfanyl groups contributes to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound's structure includes:
- Amino Group : Often associated with neurotransmitter activity.
- Methoxy Group : Known to enhance lipophilicity and potentially improve bioavailability.
- Methylsulfanyl Group : May play a role in redox reactions and contribute to the compound's reactivity.
These functional groups suggest that this compound could interact with various biological targets, influencing its pharmacological profile.
Anticancer Activity
Research into compounds similar to this compound indicates significant anticancer potential. For instance, studies have shown that derivatives with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | <1 | MDA-MB-468 |
| Compound B | 5 | HT29 |
| This compound | TBD | TBD |
The exact IC50 values for this specific compound remain to be determined through focused studies.
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties. Analogous compounds have been shown to inhibit cytokine release in vitro, which is critical for managing inflammatory diseases. For example, research on structurally related compounds demonstrated their ability to inhibit interleukin (IL)-1beta and IL-18 release from monocytes.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies indicate that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
-
Case Study on Anticancer Activity :
- A study involving a series of methoxy-substituted phenyl ethanones showed promising results in inhibiting cell proliferation in breast cancer models.
- The presence of electron-donating groups was found to enhance cytotoxicity significantly.
-
Case Study on Anti-inflammatory Effects :
- In vivo models demonstrated that compounds with similar structures reduced the severity of inflammation in rheumatoid arthritis models by inhibiting pro-inflammatory cytokines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride exhibit various biological activities. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : The structural components may enhance interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties : Compounds with similar functional groups have shown promise in scavenging free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.
- Pharmacological Research : Investigations into the pharmacokinetics and pharmacodynamics of this compound are essential to elucidate its interactions within biological systems.
Medicinal Chemistry
The unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds. This diversity could lead to varied pharmacological profiles, making it a valuable candidate for drug development. Notable potential applications include:
| Application Area | Description |
|---|---|
| Drug Development | Exploration of therapeutic uses in treating infections or oxidative stress-related diseases. |
| Synthetic Chemistry | Use as a precursor or intermediate in the synthesis of more complex organic molecules. |
| Biological Research | Studying interactions with specific biological targets to understand mechanisms of action. |
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methylsulfanyl (–SMe) and methoxy (–OMe) groups are susceptible to oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Methylsulfanyl → Sulfonyl | H₂O₂, AcOH, 50°C | 2-Amino-1-[4-methoxy-3-(methylsulfonyl)phenyl]ethan-1-one | Complete conversion occurs within 4–6 hours, confirmed by NMR and LC-MS. |
| α-Ketone → Carboxylic Acid | KMnO₄, H₂O, 80°C | 2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]acetic acid | Reaction requires alkaline conditions to prevent over-oxidation. |
Mechanistic Insights :
-
The methylsulfanyl group oxidizes to a sulfonyl group via a radical intermediate, stabilized by the aromatic ring’s electron-donating methoxy group.
-
Ketone oxidation follows nucleophilic attack by permanganate, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The amino ketone moiety undergoes selective reduction:
Optimization :
-
NaBH₄ selectively reduces the ketone without affecting the methylsulfanyl group.
-
LiAlH₄ requires strict temperature control to avoid decomposition of the amine product .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Scope :
-
Electrophiles such as acyl chlorides and alkyl halides react efficiently at the amino site .
-
Steric hindrance from the methoxy group slows reactions at the para position.
Condensation Reactions
The ketone engages in condensation to form heterocycles:
Applications :
-
Schiff bases derived from this compound show antimicrobial activity in preliminary assays.
-
Pyrrole derivatives are intermediates in anticancer drug development .
Side Reactions and Challenges
-
Demethylation : Prolonged exposure to HBr/AcOH removes the methoxy group, forming a phenolic byproduct .
-
Sulfide Oxidation Overreach : Excess H₂O₂ leads to sulfonic acid derivatives, complicating purification.
Research Advancements
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural analogs.
Substituent Effects on Physicochemical Properties
Electron-Donating vs. The 3-methylsulfanyl (–SCH₃) group adds moderate lipophilicity, which may enhance membrane permeability relative to hydrophilic groups like –OH .
Thermal Stability: Brominated analogs (e.g., 2-amino-1-(4-bromophenyl)ethanone hydrochloride) exhibit decomposition at 140–144°C, suggesting that bulkier substituents like –Br may reduce thermal stability compared to –OCH₃ or –SCH₃ .
Bioactivity: The dimethylamino-substituted analog (4-N(CH₃)₂) in Table 1 has been linked to psychoactive properties in structural studies, implying that the target compound’s –OCH₃ and –SCH₃ groups might modulate receptor binding affinity or metabolic pathways .
Pharmacokinetic and Toxicological Insights
- Metabolism : Methylsulfanyl groups (–SCH₃) are prone to oxidative metabolism (e.g., sulfoxidation), which could differentiate the target compound’s metabolic profile from methoxy or bromo analogs .
Preparation Methods
Disconnection of the Aromatic Ring
The methylsulfanyl and methoxy substituents are introduced via electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. A plausible precursor is 3-bromo-4-methoxyacetophenone, where bromine at C3 is displaced by methylthiolate (Figure 1A).
β-Amino Ketone Construction
The Mannich reaction is a cornerstone for β-amino ketone synthesis. By reacting 4-methoxy-3-(methylsulfanyl)acetophenone with formaldehyde and ammonium chloride, the β-amino group is installed (Figure 1B).
Salt Formation
Protonation of the free amine with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Synthetic Routes and Methodological Details
Synthesis of 3-Bromo-4-Methoxyacetophenone
Procedure :
Methylthiolation via SNAr
Reagents :
-
3-Bromo-4-methoxyacetophenone (1 equiv.)
-
NaSCH₃ (1.2 equiv.), CuI (0.1 equiv.), DMF, 80°C, 12 h.
Outcome :
Mannich Reaction for β-Amino Ketone
Conditions :
-
4-Methoxy-3-(methylsulfanyl)acetophenone (1 equiv.)
-
Formaldehyde (1.2 equiv.), NH₄Cl (2 equiv.), EtOH/H₂O (3:1), reflux, 6 h.
Workup :
Hydrochloride Salt Formation
Procedure :
Reductive Amination for β-Amino Group
Conditions :
-
Acetophenone derivative (1 equiv.), NH₃/MeOH (7N), NaBH₃CN (1.5 equiv.), RT, 12 h.
Workup :
Optimization and Reaction Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 0°C | 72 | 98.5 |
| Methylthiolation | NaSCH₃, CuI, DMF, 80°C | 68 | 97.2 |
| Mannich Reaction | HCHO, NH₄Cl, EtOH/H₂O, reflux | 55 | 96.8 |
| Hydrochloride Formation | HCl gas, Et₂O | 90 | 99.1 |
Route B’s Suzuki coupling offers better regioselectivity but lower yield compared to SNAr. The Mannich reaction remains bottlenecked by competing imine formation, necessitating strict stoichiometric control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Challenges and Mitigation Strategies
-
Regioselectivity in Aromatic Substitution :
-
Mannich Reaction Side Reactions :
-
Hydrochloride Hygroscopicity :
Q & A
Q. What computational tools are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodology : Use software like ACD/Labs or MarvinSuite for logP and pKa predictions. Validate with experimental shake-flask logP measurements (octanol/water partitioning). For pKa, perform potentiometric titration with a GLpKa instrument. Compare results with analogs (e.g., 2-amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
